molecular formula C7H6N4O2 B2973227 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1691859-88-7

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2973227
CAS No.: 1691859-88-7
M. Wt: 178.151
InChI Key: NJJUFWDHTHTEKA-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system containing both triazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which includes “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . The development of the chemistry and application of TPs has continued and even accelerated over the decades . Therefore, it is expected that future research will continue to explore the potential of these compounds in various domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-mediated synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of microwave irradiation significantly reduces reaction times and energy consumption, making it a sustainable approach for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives. These products have been studied for their potential biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of biological activities and its potential for therapeutic applications. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJUFWDHTHTEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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